tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a dihydroxyphenyl group, and a hydroxyethyl group, all connected through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3,4-dihydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as high-pressure reactors and continuous flow systems, to increase yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carbamate .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules .
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, while the carbamate linkage may facilitate binding to proteins and other macromolecules. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
tert-Butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dihydroxyphenyl and hydroxyethyl groups allows for versatile reactivity and interaction with various molecular targets, setting it apart from similar compounds .
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(19)15(4)8-12(18)9-5-6-10(16)11(17)7-9/h5-7,12,16-18H,8H2,1-4H3 |
InChI Key |
CUSSUCIHWIDRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
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